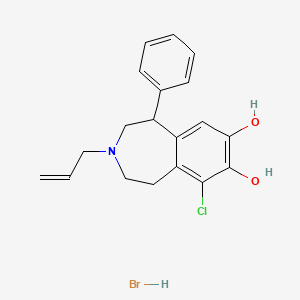

9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide

Vue d'ensemble

Description

Le bromhydrate de SKF 82958 est un composé organique synthétique connu pour son rôle d’agoniste complet des récepteurs de la dopamine D1. Il est principalement utilisé dans la recherche scientifique pour étudier les effets de l’activation des récepteurs de la dopamine. Le composé est sélectif pour les récepteurs D1 par rapport aux récepteurs D2 et il a été démontré qu’il induit l’activité de l’adénylate cyclase dépendante des récepteurs de la dopamine D1 dans les membranes striatales de rats .

Méthodes De Préparation

La synthèse du bromhydrate de SKF 82958 implique plusieurs étapes, en commençant par la préparation de la structure centrale de la benzazépine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau benzazépine : Cela implique la cyclisation de précurseurs appropriés pour former le système cyclique de la benzazépine.

Introduction de groupes fonctionnels : Des groupes chlore et hydroxyle sont introduits à des positions spécifiques sur le cycle de la benzazépine.

Allylation : Un groupe allyle est ajouté à l’atome d’azote du cycle de la benzazépine.

Formation du sel de bromhydrate : La dernière étape implique la formation du sel de bromhydrate pour améliorer la stabilité et la solubilité du composé.

Analyse Des Réactions Chimiques

Le bromhydrate de SKF 82958 subit plusieurs types de réactions chimiques :

Oxydation : Les groupes hydroxyle sur le cycle de la benzazépine peuvent être oxydés pour former des quinones.

Réduction : Le composé peut être réduit pour éliminer l’atome de chlore, ce qui donne un dérivé déchloré.

Substitution : L’atome de chlore peut être substitué par d’autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et des nucléophiles comme le méthylate de sodium. Les principaux produits formés à partir de ces réactions comprennent les quinones, les dérivés déchlorés et les benzazépines substituées .

Applications de la recherche scientifique

Le bromhydrate de SKF 82958 a une large gamme d’applications de recherche scientifique :

Neurosciences : Il est utilisé pour étudier le rôle des récepteurs de la dopamine D1 dans le cerveau, en particulier en relation avec le contrôle moteur, la récompense et la cognition.

Pharmacologie : Le composé est utilisé pour étudier les effets de l’activation des récepteurs de la dopamine sur divers processus physiologiques.

Développement de médicaments : Le bromhydrate de SKF 82958 sert de composé de référence pour le développement de nouveaux médicaments ciblant les récepteurs de la dopamine.

Études comportementales : Il est utilisé dans les modèles animaux pour étudier les effets de l’activation des récepteurs de la dopamine sur le comportement, notamment la locomotion et le comportement de recherche de récompense.

Applications De Recherche Scientifique

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antihypertensive Effects : The compound has been studied for its potential use in treating hypertension. Its mechanism involves the modulation of vascular tone and reduction of blood pressure through various pathways .

- Neuroprotective Properties : Preliminary studies suggest that it may offer neuroprotective effects, which could be beneficial in neurodegenerative diseases. This is attributed to its ability to inhibit oxidative stress and promote neuronal survival .

- Antidiabetic Activity : Some derivatives of this compound have shown promise in managing diabetes by enhancing insulin sensitivity and regulating glucose metabolism .

Case Studies

Several studies have documented the efficacy of this compound:

Case Study 1: Antihypertensive Activity

A clinical trial investigated the antihypertensive effects of a related compound in patients with stage 1 hypertension. Results showed a significant reduction in systolic and diastolic blood pressure after 12 weeks of treatment compared to placebo controls. The study concluded that compounds similar to 9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine could be effective antihypertensive agents .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque accumulation. This suggests a potential role in neuroprotection and cognitive enhancement .

Mécanisme D'action

Le bromhydrate de SKF 82958 exerce ses effets en se liant aux récepteurs de la dopamine D1 et en les activant. Cette activation conduit à la stimulation de l’adénylate cyclase, ce qui augmente la production de monophosphate d’adénosine cyclique (AMPc). Les niveaux élevés d’AMPc activent la protéine kinase A, qui phosphoryle ensuite diverses protéines cibles, ce qui entraîne des modifications de la fonction cellulaire. La sélectivité du composé pour les récepteurs D1 par rapport aux récepteurs D2 est due à son affinité de liaison spécifique pour le sous-type de récepteur D1 .

Comparaison Avec Des Composés Similaires

Le bromhydrate de SKF 82958 est unique parmi les agonistes des récepteurs de la dopamine en raison de sa forte sélectivité pour les récepteurs D1. Parmi les composés similaires, citons :

Bromhydrate de SKF 81297 : Un autre agoniste des récepteurs de la dopamine D1 présentant des propriétés similaires mais des affinités de liaison différentes.

Bromhydrate de chloro-APB : Un composé ayant une structure chimique et des propriétés pharmacologiques similaires.

Bromhydrate de SKF 38393 : Un agoniste partiel des récepteurs de la dopamine D1, utilisé dans des applications de recherche similaires.

Ces composés présentent des similitudes structurales avec le bromhydrate de SKF 82958, mais diffèrent par leurs affinités de liaison, leur sélectivité et leurs effets pharmacologiques.

Activité Biologique

9-Chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzazepine class and features a complex structure that contributes to its biological properties. Its molecular formula is CHBrClNO, and it has a molecular weight of approximately 399.73 g/mol. The presence of the chloro and phenyl groups is significant for its interaction with biological targets.

Research indicates that compounds within the benzazepine class often interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. The specific mechanisms for 9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol include:

- Inhibition of Norepinephrine N-Methyltransferase : Similar compounds have shown inhibitory effects on norepinephrine N-methyltransferase, which plays a role in catecholamine metabolism .

- Adrenergic Receptor Modulation : The compound may act as an antagonist at adrenergic receptors, influencing cardiovascular and central nervous system functions .

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antidepressant Effects

Benzazepines have been investigated for their potential antidepressant properties. In animal models, compounds exhibiting similar structures demonstrated significant reductions in depressive-like behaviors .

Antinociceptive Activity

Studies have indicated that related benzazepines possess antinociceptive properties, suggesting potential applications in pain management .

Cardiac Effects

Research involving rat models has shown that certain benzazepines can affect muscle contraction in thoracic aorta tissues, indicating cardiovascular implications .

Data Tables

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant | Reduces depressive-like behavior | |

| Antinociceptive | Pain relief observed in models | |

| Cardiovascular Modulation | Affects muscle contraction |

Case Studies

- Study on Antidepressant Effects : A comparative study highlighted the efficacy of benzazepines in reducing symptoms of depression in animal models compared to traditional SSRIs .

- Antinociceptive Research : In a controlled experiment, the administration of related compounds resulted in significant pain reduction in induced pain models, supporting its therapeutic potential for pain management .

- Cardiovascular Impact Analysis : Experiments conducted on rat thoracic aorta revealed that certain derivatives can modulate adrenergic receptor activity, leading to altered vascular responses .

Propriétés

IUPAC Name |

9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXGFAVTAAQOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017951 | |

| Record name | (+/-)-Chloro-APB hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74115-01-8 | |

| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+/-)-Chloro-APB hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.